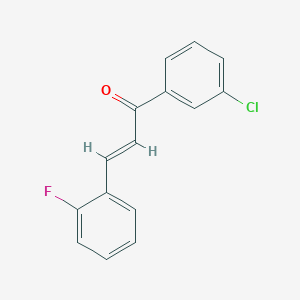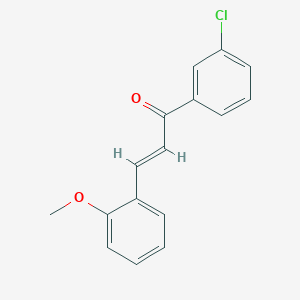![molecular formula C9H12O2 B3071758 1-[3-(Hydroxymethyl)phenyl]ethanol CAS No. 1013027-15-0](/img/structure/B3071758.png)
1-[3-(Hydroxymethyl)phenyl]ethanol
Descripción general
Descripción
“1-[3-(Hydroxymethyl)phenyl]ethanol” is a chemical compound with the CAS Number: 1013027-15-0. It has a molecular weight of 152.19 . The IUPAC name for this compound is 1-(3-(hydroxymethyl)phenyl)ethan-1-ol .
Synthesis Analysis
The synthesis of “this compound” involves reaction conditions with lithium aluminium tetrahydride in tetrahydrofuran at 0 degrees Celsius for 12 hours .Molecular Structure Analysis
The molecular formula of “this compound” is C9H12O2 . The InChI key is DSSWHCHVXBFCOZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes
This process involves the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, catalyzed by a gold(I) N-heterocyclic carbene complex. It results in the formation of (E)-(3-phenethoxy-1-butenyl)benzene as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008).
Multienzymatic Synthesis of Enantiomerically Pure Diols
Using oxidoreductases, enantiomerically pure diols, including (1R)-1-[3-(hydroxymethyl)phenyl]ethanol, can be prepared in a one-pot operation. This process yields nearly quantitative enantiomeric purity greater than 95% (Gennaro et al., 2010).
Bioavailability and Metabolism Studies
- Synthesis of Tritium-Labeled Hydroxytyrosol: This study involved the formation of hydroxytyrosol by reducing the corresponding acid with tetrabutylammonium boronate. Tritium labeling of hydroxytyrosol was accomplished for use in bioavailability and metabolism studies (Tuck, Tan, & Hayball, 2000).
Chemical Structure and Properties
- Stereoselective Synthesis of Phthalans: Cyclization of pure enantiomers of 1-{2-[hydroxy(diaryl)methyl]phenyl}ethanol proceeds stereoselectively, forming 1,3-disubstituted 1,3-dihydroisobenzofurans (phthalans) in moderate-to-high enantiomeric or diastereomeric purity (Shishkina, Sokolovskaya, & Demyanovich, 2016).
Biocatalytic Applications
- Asymmetric Hydrolysis for Synthesis of Steganacin and Salmeterol: Optically pure 1-(3’,4’-methylenedioxyphenyl) ethanol, a key chiral intermediate for these syntheses, was obtained using Bacillus amyloliquefaciens esterase. Optimization of reaction conditions significantly improved the enantioselectivity of the biocatalyzed reaction (Liu, Zheng, Imanaka, & Xu, 2014).
Enzymatic Transesterification
- Enantioselective Transesterification Using Pseudomonas aeruginosa Lipase: This process involved the transesterification of 1-phenyl ethanol to obtain chirally pure aryl ethanols with good yield and enantioselectivity. The addition of ionic liquids in the reaction mixture enhanced enantioselectivity (Singh, Singh, & Banerjee, 2010).
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSWHCHVXBFCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
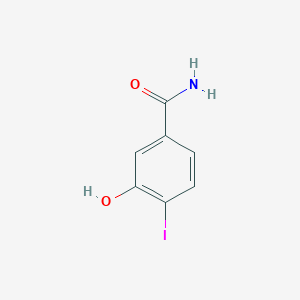
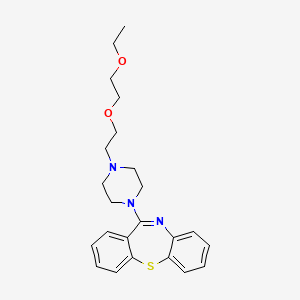
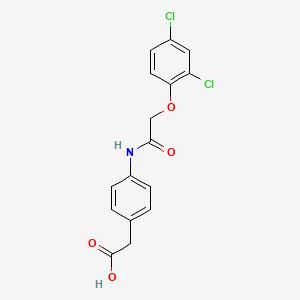

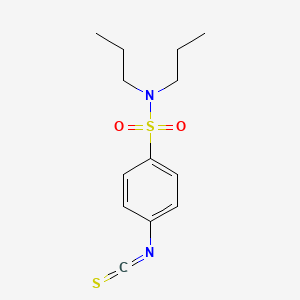
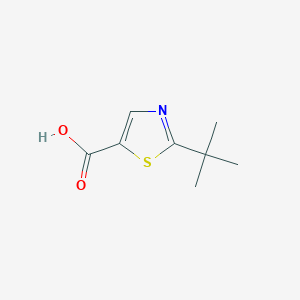
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)
